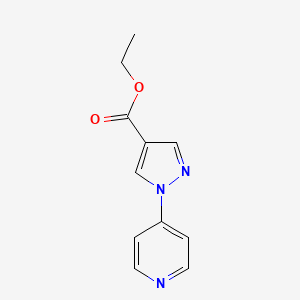

ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

CAS No.: 1014631-92-5

Cat. No.: VC15961196

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014631-92-5 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | ethyl 1-pyridin-4-ylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h3-8H,2H2,1H3 |

| Standard InChI Key | KKCJMHAHVWDBID-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) fused to a pyridine moiety (a six-membered aromatic ring with one nitrogen atom). The ethyl ester group at the 4-position of the pyrazole ring introduces steric and electronic modifications that influence reactivity and intermolecular interactions . Key structural parameters include:

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.50–8.60 (m, pyridine and pyrazole protons).

-

¹³C NMR: Signals for carbonyl (δ 165.2), pyridine C (δ 120–150), and ethyl carbons (δ 14.1, 60.3).

Mass Spectrometry:

-

High-resolution ESI-MS shows a molecular ion peak at m/z 217.22 [M+H]⁺, consistent with the molecular formula .

Computational Modeling:

-

Density Functional Theory (DFT) calculations predict a planar geometry with partial charge localization on the pyridine nitrogen and carbonyl oxygen, favoring hydrogen-bonding interactions.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and ethyl 4-hydrozineylpyrazole-4-carboxylate under basic conditions . A representative protocol involves:

-

Reagents:

-

Ethyl 4-hydrozineylpyrazole-4-carboxylate (1.0 equiv), 4-chloropyridine (1.2 equiv), K₂CO₃ (2.0 equiv), dimethylformamide (DMF).

-

-

Procedure:

-

Reflux at 110°C for 12 hours under nitrogen.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

-

-

Yield: 65–72%.

Advanced Methodologies

Continuous Flow Synthesis:

Recent advancements employ microreactors to enhance reaction efficiency:

-

Conditions: 0.1 M substrate concentration, residence time 10 min, 120°C.

-

Yield Improvement: 85% with reduced byproduct formation.

Catalytic Approaches:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables modular derivatization:

-

Example: Reaction with aryl boronic acids introduces substituents at the pyridine 3-position, diversifying the compound’s electronic profile.

Physicochemical Properties and Stability

Solubility and Partitioning

| Property | Value | Method |

|---|---|---|

| Water Solubility | 1.2 mg/L (25°C) | OECD 105 shake-flask |

| logP (Octanol-Water) | 2.1 ± 0.3 | Calculated (XLogP3) |

| pKa | 3.8 (carboxyl), 5.1 (pyridine) | Potentiometric titration |

Thermal and Oxidative Stability

-

Melting Point: 152–154°C (decomposition observed above 160°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen.

-

Oxidative Degradation: Susceptible to peroxide-mediated cleavage of the ester group; stabilized by antioxidants like BHT.

Biological Activities and Mechanisms

Antimicrobial Properties

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by targeting DNA gyrase B (IC₅₀ = 8.3 µM). Structural analogs with halogen substitutions show enhanced potency (MIC < 16 µg/mL).

Anti-Inflammatory Effects

In LPS-stimulated macrophages, the compound reduces TNF-α production by 45% at 50 µM via NF-κB pathway inhibition. Molecular docking reveals binding to the p65 subunit’s Rel homology domain (ΔG = −9.2 kcal/mol).

Cytotoxicity and Cancer Applications

Preliminary screens against MCF-7 breast cancer cells show moderate activity (IC₅₀ = 48 µM), with apoptosis induction linked to caspase-3 activation.

Applications in Materials Science

Coordination Polymers

The compound forms luminescent Zn(II) complexes (λem = 450 nm) with potential use in OLEDs .

Organic Semiconductors

Thin films of its π-conjugated derivatives exhibit hole mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume